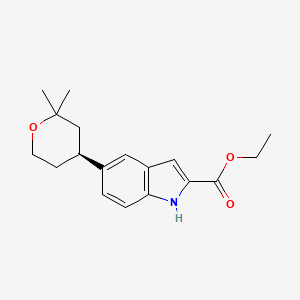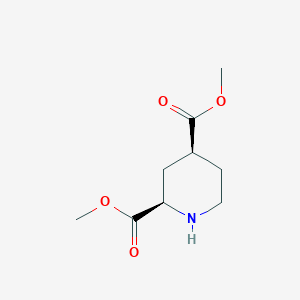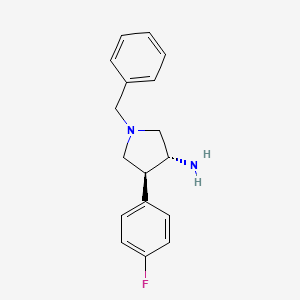
(1-Benzyl-3-methylpyrrolidin-2-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Benzyl-3-methylpyrrolidin-2-yl)methanamine is a chemical compound with the molecular formula C13H20N2 and a molecular weight of 204.32 g/mol. This compound is a derivative of pyrrolidine, featuring a benzyl group and a methyl group attached to the pyrrolidine ring, and an amine group attached to the methylene carbon.
Synthetic Routes and Reaction Conditions:
Reduction of Pyrrolidinone Derivatives: One common synthetic route involves the reduction of pyrrolidinone derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Amination of Ketones: Another method involves the amination of ketones using reagents like ammonia or primary amines under specific reaction conditions.
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxo-compounds.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: Substitution reactions can occur at various positions on the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Oxidation can yield pyrrolidinone derivatives.
Reduction Products: Reduction can produce amines or alcohols.
Substitution Products: Substitution reactions can lead to a variety of substituted pyrrolidines.
Aplicaciones Científicas De Investigación
(1-Benzyl-3-methylpyrrolidin-2-yl)methanamine has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and fine chemicals.
Biology: The compound can be used as a probe in biological studies to understand molecular interactions and pathways.
Industry: It is used in the production of various chemical products, including agrochemicals and materials science.
Mecanismo De Acción
(1-Benzyl-3-methylpyrrolidin-2-yl)methanamine is structurally similar to other pyrrolidine derivatives, such as (1-Methylpyrrolidin-3-yl)methanamine and (1-Benzyl-3-methylpyrrolidin-3-yl)methanamine. its unique combination of functional groups and molecular structure sets it apart, providing distinct chemical and biological properties.
Comparación Con Compuestos Similares
(1-Methylpyrrolidin-3-yl)methanamine
(1-Benzyl-3-methylpyrrolidin-3-yl)methanamine
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
Fórmula molecular |
C13H20N2 |
|---|---|
Peso molecular |
204.31 g/mol |
Nombre IUPAC |
(1-benzyl-3-methylpyrrolidin-2-yl)methanamine |
InChI |
InChI=1S/C13H20N2/c1-11-7-8-15(13(11)9-14)10-12-5-3-2-4-6-12/h2-6,11,13H,7-10,14H2,1H3 |
Clave InChI |
RXLVACGMDNXSAR-UHFFFAOYSA-N |
SMILES canónico |
CC1CCN(C1CN)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Cyclohexyl-1-[2-[hydroxy(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B15360630.png)

![tert-butyl (5S)-5-(hydroxymethyl)-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B15360640.png)






![2-[2-(4-Bromophenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B15360672.png)



